4-Phenylpyridin-2-ol
Overview
Description
4-Phenylpyridin-2-ol is an organic compound with the molecular formula C₁₁H₉NO It is a derivative of pyridine, featuring a phenyl group attached to the fourth position and a hydroxyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpyridin-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenylpyridine with a suitable oxidizing agent to introduce the hydroxyl group at the second position. Another method includes the cyclization of appropriate precursors under controlled conditions to form the desired pyridine derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine ketones, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
4-Phenylpyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenylpyridin-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its binding to specific receptors or enzymes, leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Phenylpyridine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-4-phenylpyridine: Another derivative with similar structural features but different functional groups.
Uniqueness: 4-Phenylpyridin-2-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
4-Phenylpyridin-2-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, features a pyridine ring substituted with a hydroxyl group and a phenyl group. The presence of the hydroxyl group is crucial for its biological activity, influencing its interaction with various biomolecular targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins. This compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP51, which is essential in sterol biosynthesis in fungi. Inhibition of this enzyme can lead to antifungal effects, making it a candidate for developing new antifungal agents .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. For instance, it has shown comparable antifungal activity to established drugs like clotrimazole .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level | Comparison Drug |
---|---|---|
Candida albicans | Moderate Inhibition | Clotrimazole |
Staphylococcus aureus | Moderate Inhibition | Ciprofloxacin |
Escherichia coli | Low Inhibition | Ampicillin |
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Ongoing investigations aim to elucidate its potential as an anticancer agent by assessing its effects on cell viability and apoptosis in various cancer models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the phenyl and pyridine rings can significantly influence the biological activity of derivatives of this compound. For example, the introduction of additional functional groups has been shown to enhance both antimicrobial and anticancer activities .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- Antifungal Efficacy : A study evaluated the compound's effectiveness against drug-resistant strains of Candida. Results indicated that it could inhibit growth at concentrations comparable to first-line antifungals .
- Cytotoxicity in Cancer Models : Another investigation focused on its cytotoxic effects in breast cancer cell lines, revealing significant reductions in cell proliferation at specific dosages .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins, supporting its role as a potential lead compound for drug development.
Properties
IUPAC Name |
4-phenyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDULSSNHKPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344683 | |
Record name | 4-Phenylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-81-6 | |
Record name | 4-Phenylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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